5-(2-fluoroethoxy)pyridine-2-carbaldehyde hydrochloride
Description
5-(2-fluoroethoxy)pyridine-2-carbaldehyde hydrochloride is a chemical compound with the molecular formula C8H9ClFNO2 and a molecular weight of 205.61. This compound is characterized by the presence of a pyridine ring substituted with a fluoroethoxy group and a carbaldehyde group, forming a hydrochloride salt. It is used in various scientific research applications due to its unique chemical properties.
Properties
IUPAC Name |
5-(2-fluoroethoxy)pyridine-2-carbaldehyde;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO2.ClH/c9-3-4-12-8-2-1-7(6-11)10-5-8;/h1-2,5-6H,3-4H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OESPMSJBTGZVGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1OCCF)C=O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-(2-fluoroethoxy)pyridine-2-carbaldehyde hydrochloride typically involves the following steps:
Formation of the Fluoroethoxy Group: The fluoroethoxy group is introduced through a nucleophilic substitution reaction, where a suitable fluoroethanol derivative reacts with a pyridine precursor.
Introduction of the Carbaldehyde Group: The carbaldehyde group is introduced via formylation reactions, such as the Vilsmeier-Haack reaction, where a formylating agent like DMF and POCl3 is used.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial production methods may involve optimization of these steps to ensure high yield and purity, often using automated synthesis equipment and stringent reaction conditions.
Chemical Reactions Analysis
5-(2-fluoroethoxy)pyridine-2-carbaldehyde hydrochloride undergoes various chemical reactions, including:
Oxidation: The carbaldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbaldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluoroethoxy group can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the fluorine atom.
Condensation: The carbaldehyde group can undergo condensation reactions with amines or hydrazines to form imines or hydrazones.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium or platinum, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include carboxylic acids, alcohols, imines, and hydrazones.
Scientific Research Applications
Chemical Properties and Structure
The compound has a unique structure characterized by a pyridine ring substituted with a fluoroethoxy group and an aldehyde functional group. This structure contributes to its reactivity and interaction with biological targets.
Medicinal Chemistry Applications
1.1 Anticancer Activity
Research indicates that 5-(2-fluoroethoxy)pyridine-2-carbaldehyde hydrochloride exhibits promising anticancer properties. It has been evaluated for its ability to inhibit the proliferation of various cancer cell lines. In vitro studies have demonstrated significant cytotoxicity, with IC50 values indicating efficacy comparable to established chemotherapeutics.
Case Study:
A study on the compound's effects on A431 vulvar epidermal carcinoma cells showed that it induced apoptosis through caspase activation pathways, suggesting its potential as an anticancer agent.
1.2 Enzyme Inhibition
The compound has been investigated for its role as an enzyme inhibitor, particularly in targeting specific molecular pathways relevant to cancer and other diseases. Its structural features enhance binding affinity, making it a candidate for further drug development.
Table 1: Summary of Anticancer Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Cytotoxicity | Significant inhibition of cell growth | |
| Enzyme Inhibition | Enhanced binding affinity |
Neuropharmacological Applications
2.1 Alzheimer’s Disease Research
The compound has been explored for its potential in treating neurodegenerative diseases, particularly Alzheimer's disease. Its ability to cross the blood-brain barrier and interact with amyloid-beta aggregates positions it as a candidate for developing diagnostic or therapeutic agents.
Case Study:
Research involving derivatives of 5-(2-fluoroethoxy)pyridine-2-carbaldehyde hydrochloride highlighted their binding affinity for amyloid plaques, indicating potential use in imaging or treatment strategies for Alzheimer's disease.
Synthesis of Pharmaceutical Intermediates
5-(2-Fluoroethoxy)pyridine-2-carbaldehyde hydrochloride serves as an intermediate in synthesizing various bioactive compounds. Its unique chemical structure allows for modifications that can lead to new drug candidates with enhanced properties.
Table 2: Synthesis Applications
| Application Type | Compound Produced | Reference |
|---|---|---|
| Pharmaceutical Intermediates | Bioactive compounds synthesis | |
| Drug Development | Lead compounds for further testing |
Agrochemical Applications
The compound's properties also extend to agrochemicals, where it is being studied for its effectiveness in developing new pesticides or herbicides. The fluorinated moiety enhances biological activity, making it suitable for agricultural applications.
Case Study:
Studies have shown that derivatives of this compound exhibit higher fungicidal activity compared to traditional agrochemicals, suggesting a potential shift towards more effective pest control solutions.
Mechanism of Action
The mechanism of action of 5-(2-fluoroethoxy)pyridine-2-carbaldehyde hydrochloride involves its interaction with specific molecular targets and pathways. The fluoroethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The carbaldehyde group can form covalent bonds with nucleophilic residues in proteins or enzymes, potentially inhibiting their activity. The pyridine ring can participate in π-π interactions with aromatic residues in proteins, further stabilizing the compound-protein complex.
Comparison with Similar Compounds
5-(2-fluoroethoxy)pyridine-2-carbaldehyde hydrochloride can be compared with other similar compounds, such as:
5-(2-Methoxyethoxy)pyridine-2-carbaldehyde: This compound has a methoxyethoxy group instead of a fluoroethoxy group, which may affect its reactivity and biological activity.
5-(2-Chloroethoxy)pyridine-2-carbaldehyde: This compound has a chloroethoxy group, which may result in different chemical and biological properties due to the presence of chlorine.
5-(2-Bromoethoxy)pyridine-2-carbaldehyde: This compound has a bromoethoxy group, which may exhibit different reactivity and biological effects compared to the fluoroethoxy derivative.
The uniqueness of 5-(2-fluoroethoxy)pyridine-2-carbaldehyde hydrochloride lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it valuable for various research applications.
Biological Activity
5-(2-Fluoroethoxy)pyridine-2-carbaldehyde hydrochloride (CAS Number: 2408970-19-2) is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, synthesis, mechanisms of action, and related case studies.
Chemical Structure and Properties
The compound features a pyridine ring substituted with a fluoroethoxy group and an aldehyde functional group, which may contribute to its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₈ClFNO |
| Molecular Weight | 201.62 g/mol |
| CAS Number | 2408970-19-2 |
| Solubility | Soluble in water |
The biological activity of 5-(2-fluoroethoxy)pyridine-2-carbaldehyde hydrochloride is likely mediated through several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cancer progression, such as ribonucleotide reductase and topoisomerases .
- Antimicrobial Activity : Pyridine derivatives are known for their antimicrobial properties, which may extend to this compound. Studies indicate that modifications on the pyridine ring can enhance antibacterial efficacy against Gram-positive bacteria such as Staphylococcus aureus .
- Cytotoxic Effects : Preliminary studies suggest potential cytotoxic effects against various cancer cell lines, with IC50 values indicating significant activity .
Anticancer Activity
Research has demonstrated that pyridine derivatives exhibit significant anticancer properties. For example, a study on similar compounds revealed that they could induce apoptosis in cancer cells by inhibiting anti-apoptotic proteins and affecting DNA integrity . The presence of the fluoroethoxy group may enhance the lipophilicity of the compound, potentially improving its cellular uptake and efficacy.
Antimicrobial Studies
In vitro studies on related pyridine compounds have shown promising results against various bacterial strains. A specific investigation into pyridine derivatives indicated that modifications at the 2-position could lead to enhanced antibacterial activity . This suggests that 5-(2-fluoroethoxy)pyridine-2-carbaldehyde hydrochloride might also possess similar properties.
Comparative Analysis with Similar Compounds
To better understand the unique characteristics of 5-(2-fluoroethoxy)pyridine-2-carbaldehyde hydrochloride, a comparison with other pyridine derivatives is essential:
| Compound | Biological Activity | IC50 (µM) |
|---|---|---|
| 5-(Methylamino)pyridine-2-carboxaldehyde | Anticancer (L1210 leukemia) | 1.0 |
| 5-(Ethylamino)pyridine-2-carboxaldehyde | Anticancer (L1210 leukemia) | 1.3 |
| 5-(Allylamino)pyridine-2-carboxaldehyde | Anticancer (L1210 leukemia) | 1.4 |
| 5-(2-Fluoroethoxy)pyridine-2-carbaldehyde | Potential anticancer/antimicrobial | TBD |
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 5-(2-fluoroethoxy)pyridine-2-carbaldehyde hydrochloride, and how can reaction conditions be optimized?
- Methodology :
- Step 1 : Start with pyridine derivatives functionalized at the 2-position. For example, 5-chloro-2-formylpyridine (CDS015696) can be modified via nucleophilic substitution to introduce the 2-fluoroethoxy group .
- Step 2 : Optimize fluorination using reagents like 2-chloroethylamine hydrochloride ( ) or fluoroethyl sulfonates () under controlled temperatures (e.g., 60–80°C) to avoid decomposition .
- Step 3 : Characterize intermediates via / NMR to confirm regioselectivity and purity .
- Data Contradiction Resolution : If competing side reactions occur (e.g., over-fluorination), adjust stoichiometry of fluorinating agents or use protecting groups for the aldehyde moiety .
Q. How should researchers validate the structural integrity of this compound, particularly the positioning of the fluoroethoxy group?
- Methodology :
- X-ray Crystallography : Use single-crystal X-ray diffraction (as in for fluorinated pyridines) to confirm the 2-fluoroethoxy substitution pattern .
- Mass Spectrometry (HRMS) : Compare experimental molecular ion peaks with theoretical values (e.g., CHFNO·HCl requires m/z 217.04 for [M+H]).
- FT-IR Analysis : Verify the aldehyde carbonyl stretch (~1700 cm) and C-F vibrations (1100–1200 cm) .
Q. What stability challenges arise during storage, and how can degradation be mitigated?
- Methodology :
- Storage Conditions : Store at –20°C in anhydrous environments (e.g., sealed with molecular sieves) to prevent hydrolysis of the aldehyde group .
- Stability Monitoring : Perform periodic HPLC analysis to detect degradation products (e.g., oxidation of the aldehyde to carboxylic acid). Use antioxidants like BHT if necessary .
Advanced Research Questions
Q. How does the electron-withdrawing fluoroethoxy group influence the reactivity of the pyridine ring in cross-coupling reactions?
- Methodology :
- Computational Studies : Use DFT calculations (e.g., Gaussian 16) to map electron density on the pyridine ring. Compare with non-fluorinated analogs (e.g., 2-ethoxypyridine) to assess activation barriers for Suzuki-Miyaura couplings .
- Experimental Validation : Perform Heck reactions with iodobenzene; monitor yields and compare with control compounds. Contradictions between computational and experimental results may arise due to solvent effects .
Q. What strategies can resolve low yields in regioselective functionalization of the pyridine ring?
- Methodology :
- Directed Ortho-Metalation : Use a directing group (e.g., –CHO) to enhance regioselectivity. For example, employ LDA (lithium diisopropylamide) to deprotonate the 3-position before introducing electrophiles .
- Controlled Fluorination : Use microfluidic reactors to precisely regulate reaction kinetics and minimize byproducts (e.g., di-fluorinated species) .
Q. How can researchers assess the compound’s potential as a bioactive scaffold in medicinal chemistry?
- Methodology :
- Molecular Docking : Screen against target proteins (e.g., kinases) using AutoDock Vina. The aldehyde group may form Schiff bases with lysine residues, mimicking covalent inhibitors .
- In Vitro Assays : Test cytotoxicity (e.g., MTT assay) and compare with structurally related compounds (e.g., 5-chloro-2-formylpyridine derivatives in ) to establish SAR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
